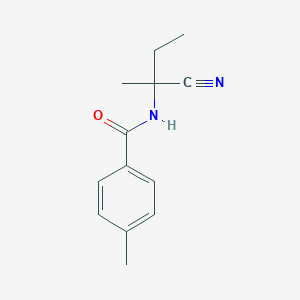
N-(2-cyanobutan-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanobutan-2-yl)-4-methylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. It is a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system.
Mechanism of Action
N-(2-cyanobutan-2-yl)-4-methylbenzamide acts as a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. By activating these receptors, N-(2-cyanobutan-2-yl)-4-methylbenzamide can reduce the transmission of pain signals and provide pain relief. It has been shown to have a high affinity for the alpha4beta2 and alpha3beta4 nicotinic acetylcholine receptor subtypes.
Biochemical and Physiological Effects:
N-(2-cyanobutan-2-yl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. It can also activate the release of endogenous opioids, which can provide pain relief. In addition, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(2-cyanobutan-2-yl)-4-methylbenzamide has a number of advantages for use in lab experiments. It is highly potent and selective for nicotinic acetylcholine receptors, which allows for precise targeting of these receptors in the nervous system. It also has a lower risk of addiction and abuse compared to other pain medications, which makes it a safer option for use in lab experiments. However, there are some limitations to the use of N-(2-cyanobutan-2-yl)-4-methylbenzamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time. In addition, it can be difficult to administer N-(2-cyanobutan-2-yl)-4-methylbenzamide in a controlled manner, as it is highly potent and can cause adverse effects at high doses.
Future Directions
There are a number of future directions for research on N-(2-cyanobutan-2-yl)-4-methylbenzamide. One area of interest is the potential use of N-(2-cyanobutan-2-yl)-4-methylbenzamide in the treatment of chronic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-cyanobutan-2-yl)-4-methylbenzamide in humans. Another area of interest is the development of new compounds that are based on the structure of N-(2-cyanobutan-2-yl)-4-methylbenzamide, but have improved pharmacokinetic and pharmacodynamic properties. These compounds could potentially be used to treat a wider range of pain conditions and have fewer side effects. Finally, there is ongoing research on the mechanism of action of N-(2-cyanobutan-2-yl)-4-methylbenzamide and its effects on the nervous system. This research could lead to a better understanding of the underlying causes of chronic pain and the development of new treatments.
Synthesis Methods
N-(2-cyanobutan-2-yl)-4-methylbenzamide is synthesized through a multistep process, which involves the reaction of 4-methylbenzoyl chloride with 2-cyanobutan-2-amine to form N-(2-cyanobutan-2-yl)-4-methylbenzamide. The compound is then purified using chromatography techniques to obtain a high-purity product.
Scientific Research Applications
N-(2-cyanobutan-2-yl)-4-methylbenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, it has been shown to have a lower risk of addiction and abuse compared to other pain medications, such as opioids.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-13(3,9-14)15-12(16)11-7-5-10(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHUDOVDLTXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)
![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)